molecular formula C13H9Cl3O2S B14305797 3,4,5-Trichloro-2-(methanesulfonyl)-1,1'-biphenyl CAS No. 112815-61-9

3,4,5-Trichloro-2-(methanesulfonyl)-1,1'-biphenyl

Cat. No.: B14305797
CAS No.: 112815-61-9
M. Wt: 335.6 g/mol
InChI Key: FTOZIHOFWHPGNX-UHFFFAOYSA-N
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Description

3,4,5-Trichloro-2-(methanesulfonyl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of three chlorine atoms and a methanesulfonyl group attached to the biphenyl structure. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of chlorinating agents such as chlorine gas or sulfuryl chloride, and the methanesulfonyl group is introduced using methanesulfonyl chloride in the presence of a base like pyridine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination processes followed by sulfonation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trichloro-2-(methanesulfonyl)-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, biphenyl derivatives with different substituents, and reduced biphenyl compounds .

Scientific Research Applications

3,4,5-Trichloro-2-(methanesulfonyl)-1,1’-biphenyl has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4,5-Trichloro-2-(methanesulfonyl)-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The presence of chlorine atoms and the methanesulfonyl group contribute to its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-Trichloro-2-(methanesulfonyl)-1,1’-biphenyl is unique due to the combination of chlorine atoms and the methanesulfonyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds .

Properties

CAS No.

112815-61-9

Molecular Formula

C13H9Cl3O2S

Molecular Weight

335.6 g/mol

IUPAC Name

1,2,3-trichloro-4-methylsulfonyl-5-phenylbenzene

InChI

InChI=1S/C13H9Cl3O2S/c1-19(17,18)13-9(8-5-3-2-4-6-8)7-10(14)11(15)12(13)16/h2-7H,1H3

InChI Key

FTOZIHOFWHPGNX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C(=C(C=C1C2=CC=CC=C2)Cl)Cl)Cl

Origin of Product

United States

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